BENGHE Foundational & Exploratory

Check Availability & Pricing

penfluridol's off-target effects and
polypharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Penfluridol

Cat. No.: B1679229

An In-depth Technical Guide to Penfluridol's Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penfluridol is a first-generation diphenylbutylpiperidine antipsychotic medication primarily
utilized for the long-term management of chronic schizophrenia and other psychotic disorders.
[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the
brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic
effect, penfluridol exhibits a complex polypharmacological profile, interacting with a wide array
of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging
potential as a repurposed agent in oncology. This guide provides a detailed technical overview
of penfluridol's off-target interactions, supported by quantitative data, experimental
methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile

Penfluridol's chemical structure facilitates interactions with multiple receptor families, ion
channels, and enzymes. Its activity is not confined to the dopaminergic system; it also
demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1]
Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and
key signaling pathways implicated in cancer progression.[3][4]
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Data Presentation: Quantitative Analysis of Off-Target
Binding
The following tables summarize the quantitative data on penfluridol's binding affinities and

inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: Penfluridol Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and

Transporters
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Target Ki (nM) Reference
Dopamine Receptors

D1 147 [3]
D2 159 [3]
D3 136 [3]
D4 10,000 [3]
D5 125 [3]
Serotonin (5-HT) Receptors

5-HT1A 356 [3]
5-HT1D 3,560 [3]
5-HT2A 361 [3]
5-HT2B 184 [3]
5-HT2C 881 [3]
5-HT5A 10,000 [3]
5-HT6 10,000 [3]
5-HT7 280 [3]
Adrenergic Receptors

alD 602 [3]
a2B 401 [3]
a2C 455 [3]
B3 515 (3]
Histamine Receptors

H1 10,000 [3]
H2 10,000 [3]
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Opioid Receptors

K-opioid 10,000 [3]
p-opioid 867 [3]
3-opioid 1,714 [3]
Transporters

Norepinephrine Transporter

588 [3]
(NET)
Serotonin Transporter (SERT) 10,000 [3]
Dopamine Transporter (DAT) 1,714 [3]

Table 2: Penfluridol Inhibitory Activity (IC50) against lon Channels

lon Channel IC50 (pM) Reference
Cyclic AMP-sensitive K+
0.187 [5]
channel (IAC)
T-type Calcium Channels ~0.07-0.1 (Kd value) [3]

Not specified, but
Kv10.1 (EAG1) N [4]
demonstrated inhibition

Not specified, but
hERG ) [4]
characterized as a blocker

Table 3: Penfluridol Anticancer Activity (IC50) in Vitro
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Cancer Cell Line IC50 (pM) Cancer Type Reference
Paclitaxel-sensitive

~2-3 Breast Cancer [3][6]
breast cancer cells
Paclitaxel-resistant

~4-5 Breast Cancer [31[6]
breast cancer cells
4T1 (murine breast ~4 (for migration

o Breast Cancer [3]
cancer) inhibition)
MiaPaCaz2 (pancreatic )

<10 Pancreatic Cancer [3]

cancer)

Affected Signaling Pathways and Cellular Processes

Penfluridol's polypharmacology leads to the modulation of several critical intracellular
signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling

Penfluridol has been shown to suppress metastatic tumor growth, particularly in triple-negative
breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin
06 and 34, which in turn downregulates downstream effectors like focal adhesion kinase (FAK),
paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin
signaling leads to induced apoptosis and reduced cell migration and invasion.[7]
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Caption: Penfluridol's inhibition of the integrin signaling pathway.

Disruption of N-Linked Glycosylation and Induction of
ER Stress

Recent findings indicate that penfluridol inhibits N-linked glycoprotein processing.[9][10] It
directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10]
[11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1,
Integrin 31, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic
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reticulum (ER) stress, evidenced by the phosphorylation of elF2a and increased expression of
GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.
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Caption: Penfluridol disrupts N-glycan processing, leading to ER stress.
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Autophagy and Apoptosis Induction

Penfluridol is known to induce both autophagy and apoptosis in cancer cells.[8][12] The
precise mechanism is multifaceted, but it is linked to the induction of ER stress and the
suppression of survival pathways.[8] In some contexts, such as in renal cell carcinoma,
penfluridol induces autophagy-mediated apoptosis.[13]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1679229?utm_src=pdf-body
https://mahsaacademy.com.my/conference/Ejournal/Mi-JHM/archive_jhm/VOLUME_04_issue_2_jhm/(v4,%20Iss02)JHM-V4-Is02-202401.pdf
https://pubmed.ncbi.nlm.nih.gov/39513619/
https://mahsaacademy.com.my/conference/Ejournal/Mi-JHM/archive_jhm/VOLUME_04_issue_2_jhm/(v4,%20Iss02)JHM-V4-Is02-202401.pdf
https://www.benchchem.com/product/b1679229?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35461314/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Cellular Effects

Autophagy
can lead to

Apoptosis

Penfluridol ]
Survival Pathway

Inhibition

(e.g., Akt, HER2/B-catenin)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preparation
[( eg Cl:ﬂellzllszgt?,u-rheERG)) Fabricate Pipette
\ Experiment

Form Gigaseal

Prepare Internal &
External Solutions

Achieve Whole-Cell
Configuration

Apply Voltage
Protocol

Record Baseline
Current

Apply Penfluridol
(Cumulative Doses)

Data Alnalysis

Measure Current
Inhibition

Calculate IC50
(Hill Equation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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